
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It is a derivative of benzodioxine and contains a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted benzodioxine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Insecticidal Activity
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide has been identified as a potent insecticide. It serves as a lead compound in the development of new insecticidal agents, particularly due to its structural similarities to naturally occurring insect hormones like 20-hydroxyecdysone. This modification enhances its insecticidal efficacy and provides novel modes of action against various insect pests .
2. Cholinesterase Inhibition
Research indicates that this compound may exhibit significant inhibitory activity against cholinesterases, enzymes crucial for neurotransmitter regulation in the brain. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
3. Anti-inflammatory and Anticancer Activities
Various derivatives of 2,3-dihydro-1,4-benzodioxine have shown notable anti-inflammatory and anticancer activities. For instance, studies have demonstrated that certain benzodioxane derivatives can inhibit inflammatory responses and exhibit growth-inhibitory effects in cancer models . The structure-activity relationship studies indicate that modifications at specific positions on the benzodioxane core can optimize these biological activities .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is being explored for its potential in developing safer agrochemicals. Its structural properties enable it to be effective in formulating pesticides and herbicides that are less harmful to the environment while maintaining efficacy against pests .
Material Science
This compound also finds applications in material science. It is utilized in the formulation of advanced materials such as polymers and coatings. The incorporation of this compound can enhance the properties and performance of these materials in various applications .
Analytical Chemistry
In analytical chemistry, this compound is employed in methods for detecting and quantifying specific substances. This application aids researchers in quality control and compliance testing across different industries .
Synthesis and Characterization
The synthesis of this compound typically involves several steps starting from gallic acid derivatives. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) are essential for confirming the identity and purity of synthesized compounds . The compound's molecular formula is C_{10}H_{10}N_2O_3 with a molecular weight of 194.19 g/mol.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is structurally similar to other benzodioxine derivatives, such as 2,3-Dihydro-1,4-benzodioxine-6-carboxamide and 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. the presence of the carbohydrazide group gives it unique chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over similar compounds.
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Biological Activity
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and insecticide development. This compound features a unique benzodioxane core with a hydrazide functional group, which contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it exhibits significant inhibitory activity against cholinesterase enzymes, which play a crucial role in neurotransmitter regulation in the brain. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
- Cholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit cholinesterase activity effectively. This inhibition is critical for increasing acetylcholine levels in synaptic clefts, which could enhance cognitive functions.
Anticancer Properties
- Antitumor Activity : Preliminary studies have indicated that compounds related to this compound may possess anticancer properties. For instance, similar compounds have been tested against various cancer cell lines (e.g., HEPG2, MCF7) and have shown promising results with IC values significantly lower than established chemotherapeutics .
Insecticidal Activity
- Insecticidal Potential : The compound has been designed as part of structure-activity relationship studies aimed at developing novel insecticides. Its structural modifications were inspired by the natural insect molting hormone 20-hydroxyecdysone, which suggests that it may interfere with hormonal pathways in insects .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide and its derivatives?
The compound is typically synthesized via condensation reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can react with sulfonyl chlorides or carbonyl-containing reagents under basic conditions (e.g., aqueous NaCO, pH 9–10) to form carbohydrazide derivatives. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography . Key intermediates, such as enaminones, are synthesized under solvent-free conditions using dimethylformamide-dimethyl acetal (DMF-DMA) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Confirms the presence of functional groups (e.g., N–H stretch at ~3200–3400 cm, C=O at ~1650–1700 cm).
- H NMR : Identifies proton environments (e.g., benzodioxine aromatic protons at δ 6.5–7.5 ppm, hydrazide N–H signals at δ 8.0–10.0 ppm).
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
- Elemental analysis (CHN) : Ensures purity and stoichiometric consistency .
Q. How should researchers handle and store this compound?
Store in airtight containers at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., DMF, DMSO) for reactions to avoid side reactions with moisture. Safety protocols include working in a fume hood due to potential irritancy of intermediates like sulfonyl chlorides .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of substituted derivatives?
Dynamic pH control (e.g., maintaining pH 9–10 with NaCO) improves sulfonamide coupling efficiency . Solvent-free conditions (e.g., DMF-DMA reflux) reduce side products and enhance enaminone formation . For electrophilic substitutions, catalytic LiH in DMF accelerates alkylation/arylation at the hydrazide nitrogen .
Q. What computational methods predict the biological activity of carbohydrazide derivatives?
- Molecular docking (e.g., AutoDock, Schrödinger Suite) : Models interactions with target enzymes (e.g., glucosamine-6-phosphate synthase) to identify binding affinities and key residues.
- DFT calculations : Optimizes molecular geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .
- Scaffold-hopping algorithms (e.g., EGNN models) : Predict novel derivatives with retained bioactivity, even with limited training data on specific scaffolds .
Q. How do structural modifications (e.g., substituents on the benzodioxine ring) affect enzymatic inhibition?
- Electron-withdrawing groups (e.g., –NO, –CF) enhance α-glucosidase inhibition by increasing electrophilicity at the active site.
- Bulky substituents (e.g., aryl sulfonamides) improve lipoxygenase inhibition via steric hindrance and hydrophobic interactions .
- Comparative studies using IC values and kinetic assays (e.g., Lineweaver-Burk plots) quantify these effects .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) causing split signals.
- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in complex derivatives.
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for related acyl hydrazides .
Q. What experimental designs validate the anti-inflammatory or antimicrobial potential of these compounds?
- In vitro assays :
- Antibacterial : MIC (minimum inhibitory concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
- Anti-inflammatory : COX-2 inhibition via ELISA or fluorometric assays.
Q. Methodological Notes
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENPHHQNXHYBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398085 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98953-13-0 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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